molecular formula C9H9NO2 B1402733 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde CAS No. 1346446-93-2

3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde

Cat. No.: B1402733
CAS No.: 1346446-93-2
M. Wt: 163.17 g/mol
InChI Key: DMVKFCOQJURWJS-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde: is a heterocyclic compound with a fused pyridine and pyran ring structure

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcription of specific genes, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under specific conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by specific enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. These interactions can have significant effects on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological effects. For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and cyclization can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
  • 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde
  • 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde

Uniqueness:

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-7-3-4-10-8-2-1-5-12-9(7)8/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVKFCOQJURWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CC(=C2OC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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